molecular formula C17H19F3N2O3S B3015260 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1421505-16-9

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B3015260
CAS No.: 1421505-16-9
M. Wt: 388.41
InChI Key: QVGKHKQOSYJNQX-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a dimethylamino group, a hydroxyethyl group, and a trifluoromethyl group attached to a benzenesulfonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(dimethylamino)benzaldehyde, 3-(trifluoromethyl)benzenesulfonyl chloride, and ethylene oxide.

    Formation of Intermediate: The first step involves the reaction of 4-(dimethylamino)benzaldehyde with ethylene oxide under basic conditions to form 2-(4-(dimethylamino)phenyl)-2-hydroxyethyl alcohol.

    Sulfonamide Formation: The intermediate is then reacted with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology and Medicine

This compound has potential applications in medicinal chemistry as a precursor for the development of pharmaceuticals. Its structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors.

Industry

In the material science industry, this compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-benzenesulfonamide: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its physical and chemical properties.

Uniqueness

The presence of the trifluoromethyl group in N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds. This makes it particularly valuable in applications requiring enhanced membrane permeability and resistance to metabolic degradation.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O3S/c1-22(2)14-8-6-12(7-9-14)16(23)11-21-26(24,25)15-5-3-4-13(10-15)17(18,19)20/h3-10,16,21,23H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGKHKQOSYJNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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